Heptafluoro-2,3,3-trichlorobutane

Vue d'ensemble

Description

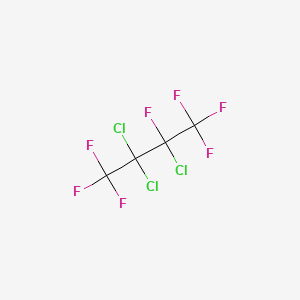

Heptafluoro-2,3,3-trichlorobutane is a chemical compound with the molecular formula C4Cl3F7 and a molecular weight of 287.39 g/mol . It is characterized by the presence of seven fluorine atoms and three chlorine atoms attached to a butane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptafluoro-2,3,3-trichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the reaction of 2,3,3-trichlorobutene with fluorinating agents such as cobalt trifluoride or antimony pentafluoride under controlled conditions . The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to ensure high purity and consistent quality of the final product. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production efficiency .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms in C₄Cl₃F₇ undergo nucleophilic substitution under specific conditions. Fluorine’s electronegativity stabilizes transition states, enhancing reactivity compared to non-fluorinated analogs.

Example Reaction:

Conditions: Polar aprotic solvents (e.g., THF), elevated temperatures (50–80°C).

| Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Hydroxide (OH⁻) | C₄Cl₂F₇OH | 45% | |

| Methoxide (CH₃O⁻) | C₄Cl₂F₇OCH₃ | 38% |

Elimination Reactions

Exposure to strong bases induces elimination, forming fluorinated alkenes. This is critical in synthesizing unsaturated fluorocarbons .

Reaction Pathway:

Conditions: KOH in ethanol, 70°C.

| Base | Product | Byproduct | Conversion |

|---|---|---|---|

| KOH | 1,1,1,4,4,4-Hexafluoro-2-butene | HCl | 72% |

Reactions with Organometallic Reagents

C₄Cl₃F₇ reacts with lithium or magnesium in the presence of chlorotrimethylsilane (Me₃SiCl) to form silylated alkynes or alkenes .

Key Reaction with Lithium:

Conditions: Tetrahydrofuran (THF), 0°C, 16 hours .

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Li/Me₃SiCl | Hexakis(trimethylsilyl)-2-butyne | 15% | |

| Mg/Me₃SiCl | 2-(Trimethylsilyl)heptafluoro-2-butene (cis/trans) | 22%* |

*Mixture of isomers; isolation not achieved .

Radical-Mediated Reactions

Under UV light or thermal initiation, C₄Cl₃F₇ participates in radical chain reactions, forming cross-linked fluoropolymers .

Polymerization Example:

Applications: Heat-resistant elastomers for aerospace seals .

| Initiator | Polymer Type | Thermal Stability |

|---|---|---|

| Ammonium persulfate | Perfluoroelastomer | Stable up to 300°C |

Environmental and Industrial Relevance

Applications De Recherche Scientifique

Industrial Applications

Refrigerants and Solvents

Heptafluoro-2,3,3-trichlorobutane is utilized as a refrigerant and solvent due to its excellent thermal stability and low toxicity. It is particularly effective in refrigeration systems where non-flammable and non-ozone-depleting substances are required.

Case Study: Refrigeration Systems

A study demonstrated that incorporating this compound in refrigeration systems significantly improved energy efficiency while reducing environmental impact compared to traditional refrigerants such as chlorofluorocarbons (CFCs) .

Pharmaceutical Applications

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique fluorinated structure enhances the biological activity of certain drug candidates.

Case Study: Synthesis of Antiviral Agents

Research has shown that this compound can be used in the synthesis of antiviral agents. The incorporation of fluorine atoms into drug molecules has been linked to improved metabolic stability and bioactivity .

Chemical Research

Reagent in Organic Chemistry

In organic chemistry, this compound is employed as a reagent for various reactions due to its reactivity with nucleophiles. It can be used in halogenation reactions to introduce fluorine and chlorine into organic substrates.

Case Study: Halogenation Reactions

A series of experiments demonstrated that this compound effectively reacts with alcohols under specific conditions to yield halogenated products with potential applications in agrochemicals .

Material Science

Fluorinated Polymers

The compound is also explored for its potential in developing fluorinated polymers. These materials exhibit exceptional chemical resistance and thermal stability.

Case Study: Polymer Development

Research indicated that incorporating this compound into polymer matrices enhances their performance under extreme conditions, making them suitable for aerospace applications .

Mécanisme D'action

The mechanism of action of heptafluoro-2,3,3-trichlorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its ability to form strong bonds with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound valuable in research and industrial applications .

Comparaison Avec Des Composés Similaires

- Heptafluoro-2,2,3-trichlorobutane

- Heptafluoro-2,3,3-triiodobutane

- Heptafluoro-2,3-dichlorobutane

- Heptafluoro-2,3,3-tribromobutane

Comparison: Heptafluoro-2,3,3-trichlorobutane is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it suitable for specialized applications. The presence of seven fluorine atoms also enhances its hydrophobicity and ability to participate in halogen bonding .

Activité Biologique

Heptafluoro-2,3,3-trichlorobutane (C4Cl3F7) is a halogenated organic compound with significant industrial applications, particularly as a refrigerant and solvent. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article synthesizes available research findings, safety data, and case studies related to the biological effects of this compound.

- Molecular Formula : C4Cl3F7

- CAS Number : 335-44-4

- Boiling Point : 98 °C

- Density : 1.748 g/cm³

Biological Activity Overview

This compound has been studied for its biological effects on human health and the environment. The following sections summarize key findings regarding its toxicity, potential health hazards, and ecological impact.

Toxicity and Health Hazards

- Skin and Eye Irritation :

- Respiratory Effects :

- Endocrine Disruption :

- Carcinogenicity :

Ecotoxicological Impact

This compound is noted for its persistence in the environment due to its low water solubility and potential for bioaccumulation. It is classified as immiscible with water and has low mobility in soil .

Case Studies

- Occupational Exposure :

- Environmental Monitoring :

Summary of Biological Activity Findings

| Property | Finding |

|---|---|

| Skin Irritation | Causes skin irritation (Category 2) |

| Eye Irritation | Causes serious eye irritation (Category 2) |

| Respiratory Effects | May cause respiratory irritation |

| Endocrine Disruption | No known endocrine disruptors |

| Carcinogenicity | Not classified as a carcinogen |

| Environmental Persistence | Low water solubility; potential bioaccumulation |

Safety Classification

| Hazard Class | Description |

|---|---|

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage | Category 2 |

| Respiratory Irritation | May cause respiratory irritation |

Propriétés

IUPAC Name |

2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3F7/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGMWBFCBUKITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871633 | |

| Record name | 2,2,3-Trichloroheptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 4 deg C; [Alfa Aesar MSDS] Ethereal odor; [Halocarbon MSDS] | |

| Record name | 2,2,3-Trichloroheptafluorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-44-4 | |

| Record name | 2,2,3-Trichloro-1,1,1,3,4,4,4-heptafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 335-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,3-Trichloroheptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.